Normeperidine-D4
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Overview
Description
Normeperidine-D4: is a deuterated analog of normeperidine, which is a primary urinary metabolite of meperidine, a fast-acting opioid analgesic commonly known by the trade name Demerol . The compound has the molecular formula C14D4H15NO2 and a molecular weight of 237.33 g/mol . This compound is primarily used as an internal standard in various analytical methods, including gas chromatography and liquid chromatography, for clinical toxicology, pain prescription monitoring, urine drug testing, and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Normeperidine-D4 is synthesized through the deuteration of normeperidine. The process involves the incorporation of deuterium atoms into the molecular structure of normeperidine. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the final product. The compound is then purified and formulated into a stable solution for use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions: Normeperidine-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Normeperidine-D4 has a wide range of scientific research applications, including:
Mechanism of Action
Normeperidine-D4 functions as an internal standard rather than an active pharmaceutical ingredient. its parent compound, normeperidine, exerts its effects through interaction with opioid receptors in the central nervous system. Normeperidine binds to these receptors, leading to inhibition of ascending pain pathways, alteration of pain perception, and generalized central nervous system depression . The deuterated form, this compound, is used to trace and quantify normeperidine in various analytical applications .
Comparison with Similar Compounds
Normeperidine: The non-deuterated form of Normeperidine-D4, which is also a metabolite of meperidine.
Meperidine: The parent compound from which normeperidine is derived.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical methods. The deuterium atoms provide a distinct mass difference that allows for precise quantification and differentiation from non-deuterated compounds in mass spectrometry .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3/i8D2,9D2 |
InChI Key |
QKHMFBKXTNQCTM-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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